molecular formula C9H8BrF3 B2756272 1-(1-Bromoethyl)-4-(trifluoromethyl)benzene CAS No. 68120-42-3

1-(1-Bromoethyl)-4-(trifluoromethyl)benzene

Cat. No.: B2756272
CAS No.: 68120-42-3
M. Wt: 253.062
InChI Key: VWPMBVBOSDEYQU-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a benzene ring substituted with a trifluoromethyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-4-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(trifluoromethyl)ethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-(trifluoromethyl)ethylbenzene using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products:

    Nucleophilic Substitution: 1-(1-Hydroxyethyl)-4-(trifluoromethyl)benzene, 1-(1-Cyanoethyl)-4-(trifluoromethyl)benzene.

    Oxidation: 4-(Trifluoromethyl)benzaldehyde, 4-(Trifluoromethyl)benzoic acid.

    Reduction: 4-(Trifluoromethyl)ethylbenzene.

Scientific Research Applications

1-(1-Bromoethyl)-4-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-4-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The trifluoromethyl group, due to its electron-withdrawing nature, influences the reactivity of the benzene ring and the ethyl group, making the compound a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-3-(trifluoromethyl)benzene
  • 1-(Bromomethyl)-4-(trifluoromethyl)benzene
  • 1-(Bromoethyl)benzene

Uniqueness: 1-(1-Bromoethyl)-4-(trifluoromethyl)benzene is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct reactivity and stability. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design and other applications.

Properties

IUPAC Name

1-(1-bromoethyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPMBVBOSDEYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68120-42-3
Record name 1-(1-bromoethyl)-4-(trifluoromethyl)benzene
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